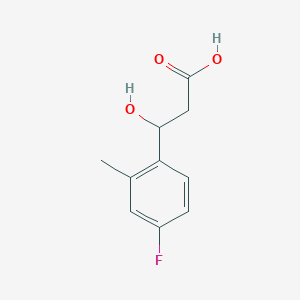
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11FO3 This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atom.
Carboxylation: The final step involves the carboxylation of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
Uniqueness
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxypropanoic acid moiety makes it a versatile compound for various applications.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChIキー |
ASKWCDQFGUWDCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
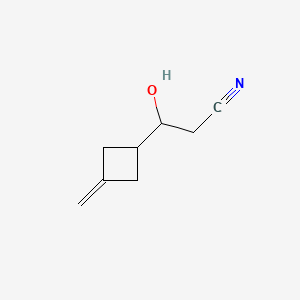
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
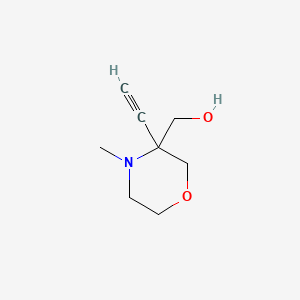
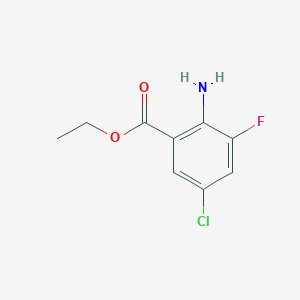
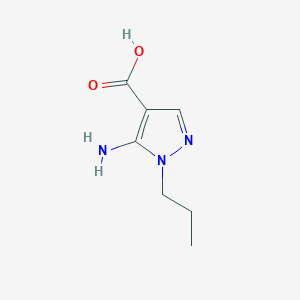
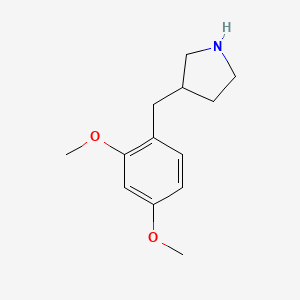

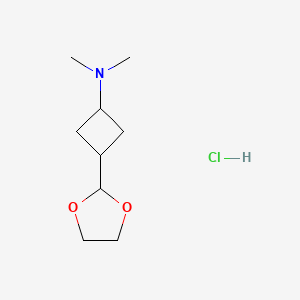
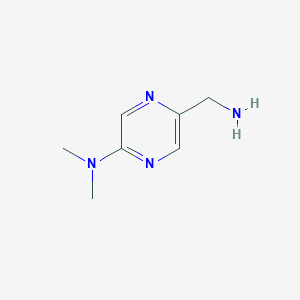
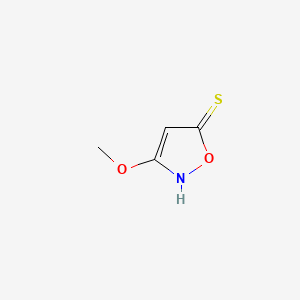
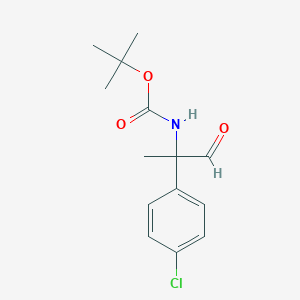
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
